1-(3-Chloro-2-methylphenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea
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Overview
Description
1-(3-Chloro-2-methylphenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorinated aromatic ring and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea typically involves the reaction of 3-chloro-2-methylaniline with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained between 0°C and 25°C to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-methylphenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
1-(3-Chloro-2-methylphenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can be crucial in controlling urease-related pathologies, such as peptic ulcers and kidney stones .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-2-methylphenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}thiourea: Similar structure but contains a thiourea group instead of a urea group.
1-(3-Chloro-2-methylphenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}carbamate: Contains a carbamate group instead of a urea group.
Uniqueness
1-(3-Chloro-2-methylphenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. Its ability to inhibit urease with high potency makes it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C19H23ClN2O |
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Molecular Weight |
330.8 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[1-(4-propan-2-ylphenyl)ethyl]urea |
InChI |
InChI=1S/C19H23ClN2O/c1-12(2)15-8-10-16(11-9-15)14(4)21-19(23)22-18-7-5-6-17(20)13(18)3/h5-12,14H,1-4H3,(H2,21,22,23) |
InChI Key |
QCIQQTHFKAAYSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC(C)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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